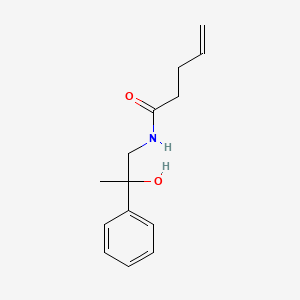

![molecular formula C19H16Cl5N3OS B2439137 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide CAS No. 392240-55-0](/img/structure/B2439137.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide, also known as TCB-2, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of neuroscience. TCB-2 is a selective agonist of the serotonin 5-HT2A receptor, which is a target for many psychoactive drugs.

科学的研究の応用

Crystallographic and QTAIM Analysis

A study by El-Emam et al. (2020) focused on the crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives. This research revealed significant insights into the intra- and intermolecular interactions of these compounds, highlighting their potential in various scientific applications due to their strong noncovalent interactions (El-Emam et al., 2020).

Anti-Proliferative Activity and Molecular Docking

Wassel et al. (2021) explored the anti-proliferative activity of 1,3,4-thiadiazolo-adamantane derivatives, emphasizing their potential in cancer treatment. Molecular docking studies targeting EGFR (Epidermal Growth Factor Receptor) were conducted, showing promising results for specific derivatives (Wassel et al., 2021).

'Green' Synthesis and Anti-Tuberculosis Agents

Anusha et al. (2015) described a 'green' synthesis protocol for developing adamantyl-imidazolo-thiadiazoles as anti-tuberculosis agents. This study highlights the significance of these compounds in combating tuberculosis, especially in terms of their inhibitory activity against the H37Rv strain of M. tuberculosis (Anusha et al., 2015).

Synthesis and Antimicrobial Activity

Kadi et al. (2010) synthesized new 1-adamanyl-1,3,4-thiadiazole derivatives and evaluated their in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans. This study provides insights into the antimicrobial potential of these compounds (Kadi et al., 2010).

Metal Complexes of Heterocyclic Sulfonamides

Supuran et al. (1998) researched metal complexes of heterocyclic sulfonamides, including adamantyl derivatives. They found that some of these complexes could lower intraocular pressure in rabbits, suggesting potential applications in treating glaucoma (Supuran et al., 1998).

Antioxidant and Antiproliferative Activities

Jakovljević et al. (2017) synthesized thiadiazole derivatives containing phenolic acids and evaluated their antioxidant and antiproliferative activities. They found that some compounds, especially those with an adamantane ring, showed significant activities against cancer cells and radical scavenging properties (Jakovljević et al., 2017).

Anticonvulsant Sulfonamides

Masereel et al. (2002) investigated aromatic/heterocyclic sulfonamides incorporating adamantyl moieties for their anticonvulsant properties. They found that some of these derivatives showed high inhibitory potency against human carbonic anhydrase isoforms, which are involved in epilepsy (Masereel et al., 2002).

特性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl5N3OS/c20-11-10(12(21)14(23)15(24)13(11)22)16(28)25-18-27-26-17(29-18)19-4-7-1-8(5-19)3-9(2-7)6-19/h7-9H,1-6H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPGRLIOKUUDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl5N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2,3,4,5,6-pentachlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)

![1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)

![2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione](/img/structure/B2439064.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2439067.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide](/img/structure/B2439069.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2439070.png)

![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}piperidin-4-one](/img/structure/B2439075.png)

![Methyl 3-amino-2-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B2439077.png)